(R)-1-ACETYL-2-PIPERIDINECARBOXYLIC ACID

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

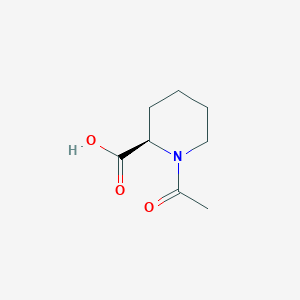

®-N-acetylpipecolic acid is a chiral derivative of pipecolic acid, an important intermediate in the biosynthesis of lysine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the pipecolic acid structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-acetylpipecolic acid typically involves the acetylation of pipecolic acid. One common method is the reaction of pipecolic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield ®-N-acetylpipecolic acid.

Industrial Production Methods

In an industrial setting, the production of ®-N-acetylpipecolic acid can be scaled up using similar acetylation reactions. The process involves the use of large reactors where pipecolic acid is reacted with acetic anhydride in the presence of a suitable base. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

®-N-acetylpipecolic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound has been investigated for its role as a serotonin antagonist and antithrombocytic agent. Research indicates that derivatives of piperidinecarboxylic acids can be synthesized to produce compounds that exhibit these pharmacological activities . Specifically, (R)-1-acetyl-2-piperidinecarboxylic acid is noted for its ability to act on serotonin receptors, potentially aiding in the treatment of mood disorders and cardiovascular conditions.

Theoretical Studies and Molecular Docking

Recent studies have employed Density Functional Theory (DFT) to analyze the molecular structure and reactivity of this compound. These studies have provided insights into the energy levels of molecular orbitals and the compound's interaction with biological targets . Molecular docking studies have also been conducted to predict its binding affinity to various proteins associated with thrombotic pathways, suggesting its utility in developing antithrombotic therapies .

Synthesis Processes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported in the literature:

- One-step reaction : A method involving the reaction of 2-oxazoline compounds with piperidine derivatives under controlled conditions to yield high yields of piperidinecarboxylic acid amide derivatives .

- Intermediate synthesis : The compound can also be synthesized through intermediate steps that involve hydrolysis and condensation reactions, allowing for the introduction of different substituents to enhance biological activity .

Toxicity and Safety Profiles

Research has indicated that compounds derived from piperidine, including this compound, exhibit low toxicity profiles in animal studies. For example, sub-chronic toxicity assessments have shown no significant adverse effects at various dosages . This safety profile is crucial for advancing these compounds into clinical trials.

Virtual Screening Applications

In drug discovery contexts, virtual screening techniques have been utilized to identify potential inhibitors of odorant-binding proteins using this compound as a lead compound . This approach demonstrates the versatility of the compound in exploring new therapeutic avenues beyond traditional applications.

Mecanismo De Acción

The mechanism of action of ®-N-acetylpipecolic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor in the biosynthesis of lysine, where it undergoes enzymatic transformations. The acetyl group can be hydrolyzed, releasing pipecolic acid, which then participates in further metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

Pipecolic Acid: The parent compound of ®-N-acetylpipecolic acid, involved in lysine biosynthesis.

N-acetyl-L-lysine: Another acetylated amino acid with similar structural features.

Proline: A structurally related amino acid with a pyrrolidine ring.

Uniqueness

®-N-acetylpipecolic acid is unique due to its specific chiral configuration and the presence of an acetyl group. This makes it a valuable intermediate in asymmetric synthesis and a potential candidate for developing chiral drugs.

Actividad Biológica

(R)-1-Acetyl-2-piperidinecarboxylic acid is a compound belonging to the piperidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an acetyl and a carboxylic acid group. Its molecular formula is C8H13NO3, with a molecular weight of approximately 173.19 g/mol. The presence of the piperidine moiety is significant for its biological interactions, as it can influence binding affinity to various biological targets.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds containing the piperidine structure. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and inhibition of cell proliferation through interactions with specific molecular targets such as topoisomerases and cyclin-dependent kinases .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu hypopharyngeal tumor cells | 12.5 | Apoptosis induction |

| Piperidine derivatives | Breast cancer (MCF-7) | 15.0 | Inhibition of cell cycle progression |

| Piperidine analogs | Lung cancer (A549) | 10.0 | Topoisomerase inhibition |

2. Neuropharmacological Effects

Piperidine derivatives have been investigated for their neuropharmacological properties, particularly in relation to neurotransmitter modulation. Studies suggest that this compound may interact with muscarinic acetylcholine receptors, potentially influencing cognitive functions and offering therapeutic avenues for neurodegenerative diseases .

3. Anti-inflammatory and Antioxidant Activities

The compound has also demonstrated anti-inflammatory and antioxidant properties in various experimental models. These effects are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Table 2: Summary of Anti-inflammatory Activity

| Compound | Model Used | Effect Observed |

|---|---|---|

| This compound | RAW264.7 macrophages | Reduced TNF-α production |

| Piperidine derivatives | Carrageenan-induced paw edema | Decreased swelling |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding: The compound may bind to various receptors, including muscarinic acetylcholine receptors, influencing neurotransmission.

- Enzyme Inhibition: It has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase and lipoxygenase.

- Metal Ion Chelation: The carboxylic acid group can chelate metal ions, which may enhance its therapeutic efficacy by modulating metal-dependent biological processes .

Case Studies

A notable study explored the effects of this compound in a murine model of cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups, alongside increased apoptosis markers in tumor tissues. This suggests a promising role for this compound in cancer therapy .

Another study investigated its neuroprotective effects in models of Alzheimer's disease, revealing that treatment improved cognitive function and reduced amyloid plaque formation in the brain .

Propiedades

IUPAC Name |

(2R)-1-acetylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACZWLDAHFCGCC-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCCC[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.